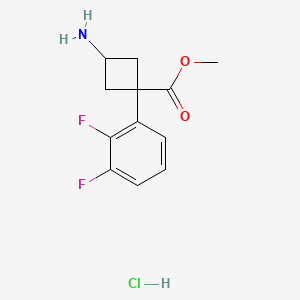
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a difluorophenyl group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutane intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid and a halogenated cyclobutane intermediate.
Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The difluorophenyl group can be reduced to form a partially or fully hydrogenated phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the effects of cyclobutane-containing compounds on biological systems, including their interactions with proteins and enzymes.
Pharmaceutical Development: It can be used in the development of new pharmaceuticals, particularly those with improved pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It can be used as a probe to study the mechanisms of action of various biological processes.
作用機序
The mechanism of action of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the cyclobutane ring provides structural rigidity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride: Lacks the difluorophenyl group, which may result in different binding affinities and biological activities.
Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its chemical and biological properties.
Methyl (1r,3r)-3-amino-1-(3,4-difluorophenyl)cyclobutane-1-carboxylate hydrochloride: The position of the fluorine atoms is different, which may influence its interactions with molecular targets.
Uniqueness
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can significantly impact its chemical reactivity and biological activity. The combination of the cyclobutane ring, amino group, and difluorophenyl group makes it a valuable compound for various research and development applications.
特性
分子式 |
C12H14ClF2NO2 |
|---|---|
分子量 |
277.69 g/mol |
IUPAC名 |
methyl 3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-17-11(16)12(5-7(15)6-12)8-3-2-4-9(13)10(8)14;/h2-4,7H,5-6,15H2,1H3;1H |
InChIキー |
JGNBUBXHLWXFIN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC(C1)N)C2=C(C(=CC=C2)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


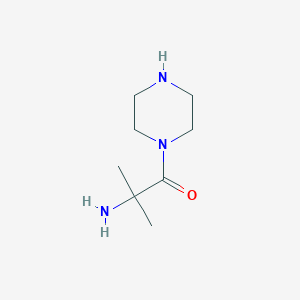

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)
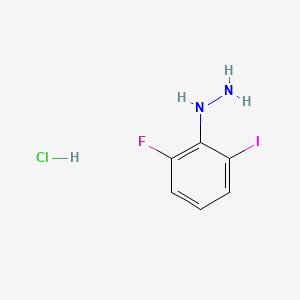

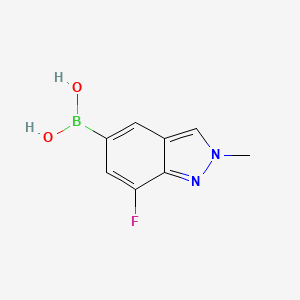
![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
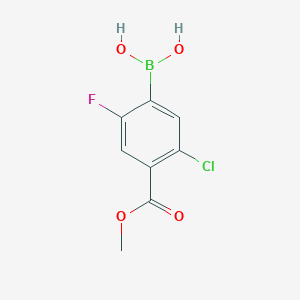
![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
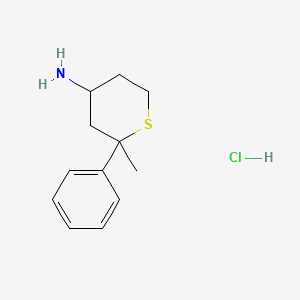
![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)
